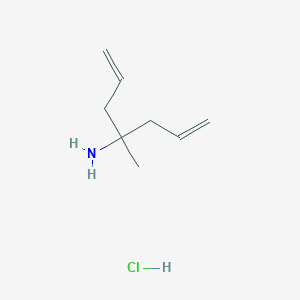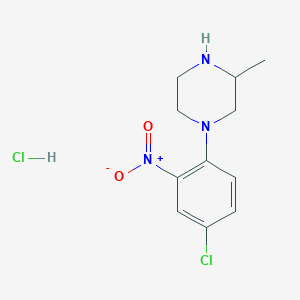
Tetrakis(4-iodophenyl)ethene
Übersicht
Beschreibung
Tetrakis(4-iodophenyl)ethene is a chemical compound with the molecular formula C26H16I4 . It is used in various research and development applications .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it has been synthesized in the aqueous phase by a surfactant-assisted self-assembly method . Another method involves the Sonogashira-Hagihara cross-coupling reaction of this compound with 1,4-diethynylbenzene .Molecular Structure Analysis
The molecular structure of this compound is composed of a central ethene group with four iodophenyl groups attached . The intense π–π stacking interactions between the molecules can lead to their aggregation .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it has been used to dope perylene microcrystals, enhancing their electrochemiluminescence signal . It can also react with different alkyne monomers in the synthesis of microporous polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 836.02 . Its melting point is greater than 250°C, and its predicted boiling point is 621.9±55.0°C . The predicted density is 2.122±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Sensing and Detection
- Tetrakis(4-iodophenyl)ethene derivatives have been used in the creation of luminescent metal-organic frameworks for sensing volatile organic compounds. These frameworks exhibit strong fluorescence and are capable of gas adsorption and sensing (Liu et al., 2015).
Photophysical Properties and Coordination Chemistry
- Derivatives of this compound, like tetrakis(2-hydroxyphenyl)ethene, have been explored for their unique structural properties conducive to polymetallic coordination chemistry and catalysis (Verkerk et al., 2002).
- The compound's derivatives also exhibit significant electrochemical properties, including the potential for use in applications like cyclic voltammetry and IR spectroelectrochemistry (Schreivogel et al., 2006).
Solid-State Photoluminescence
- Some ethene derivatives substituted with polycyclic aromatic hydrocarbons show distinct aggregation-induced emission characteristics, making them suitable for efficient solid-state photoluminescence applications (Zhang et al., 2015).
Solar Cell Applications
- Derivatives of this compound have been synthesized for use as efficient and robust hole transport materials in solar cells, particularly in methyl ammonium lead iodide perovskite solar cells, demonstrating high light-to-energy conversion efficiencies (Cabau et al., 2015).
Molecular Conductance
- The compound has been utilized in the study of single-molecule conductance, providing insights into through-bond transmission and quantum interference in molecular junctions (Rivero et al., 2020).
Wirkmechanismus
Mode of Action
It is known that the compound can be used as a building block in the synthesis of covalent organic frameworks (cofs) . In these frameworks, the compound interacts with other components to form a rigid, porous structure .
Biochemical Pathways
The compound’s role in the formation of cofs suggests it may influence pathways related to material synthesis and light emission .
Result of Action
The primary known result of 1,1,2,2-Tetrakis(4-iodophenyl)ethene’s action is the formation of COFs. These frameworks have been observed to emit bright yellow light, indicating the compound may have applications in fluorescence and light-emitting technologies .
Eigenschaften
IUPAC Name |
1-iodo-4-[1,2,2-tris(4-iodophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16I4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHYDQYAZCSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)


![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)




